Metabolic Stability Advantage of Trifluoromethylcyclopropyl (Cp-CF₃) Motif Over tert-Butyl in Matched-Pair Comparisons
In a definitive matched-pair study across six biaryl and amide series, compounds containing the trifluoromethylcyclopropyl (Cp-CF₃) group consistently demonstrated higher in vitro metabolic stability than their tert-butyl-containing counterparts, as measured by rat liver microsomal (RLM) clearance [1]. Specifically, for one representative matched pair, the Cp-CF₃-containing compound (9) showed RLM clearance of <5 mL/min/kg versus 33 mL/min/kg for the tert-butyl analog (1)—a >6.6-fold reduction [1]. In vivo pharmacokinetic confirmation in rat demonstrated that compound 9 (Cp-CF₃) achieved a half-life (t₁/₂) of 9.1 h and clearance (Cl) of 4.6 mL/min/kg, dramatically improved over compound 1 (t-Bu), which had t₁/₂ of 2.3 h and Cl of 20 mL/min/kg [1]. A second matched pair (compounds 12 vs 11) further validated this trend: Cp-CF₃ compound 12 exhibited in vivo Cl of 25 mL/min/kg and t₁/₂ of 3.4 h, compared to Cl of 352 mL/min/kg and t₁/₂ of 0.2 h for tert-butyl compound 11—representing a 14-fold clearance reduction and a 17-fold half-life extension [1]. Application of the Cp-CF₃ motif to finasteride (replacing the tert-butyl group) increased human liver microsomal (HLM) half-life from 63 min (finasteride, 23) to 114 min (Cp-CF₃ analog, 24) [1]. Retention of binding affinity at the target receptor was confirmed for Cp-CF₃ analogs, and all compounds tested showed negligible reversible CYP inhibition (IC₅₀ >50 μM) with no time-dependent inhibition, ruling out false-positive metabolic stability artifacts [1][2].
| Evidence Dimension | In vitro metabolic stability (RLM clearance) and in vivo rat pharmacokinetics (clearance, half-life) |
|---|---|
| Target Compound Data | Cp-CF₃ compound 9: RLM Cl <5 mL/min/kg; rat Cl = 4.6 mL/min/kg; rat t₁/₂ = 9.1 h. Cp-CF₃ compound 12: RLM Cl = 10 mL/min/kg; rat Cl = 25 mL/min/kg; rat t₁/₂ = 3.4 h. Cp-CF₃-finasteride (24): HLM t₁/₂ = 114 min. |
| Comparator Or Baseline | tert-Butyl compound 1: RLM Cl = 33 mL/min/kg; rat Cl = 20 mL/min/kg; rat t₁/₂ = 2.3 h. tert-Butyl compound 11: RLM Cl = 36 mL/min/kg; rat Cl = 352 mL/min/kg; rat t₁/₂ = 0.2 h. Finasteride (23): HLM t₁/₂ = 63 min. |
| Quantified Difference | Cp-CF₃ vs t-Bu: up to 14-fold lower in vivo clearance (Cl 25 vs 352 mL/min/kg); up to 17-fold longer half-life (t₁/₂ 3.4 h vs 0.2 h); HLM t₁/₂ increase from 63 min to 114 min for finasteride scaffold. |
| Conditions | Rat liver microsomes (RLM) in vitro clearance assay; human liver microsomes (HLM); in vivo rat pharmacokinetic studies; matched-pair design across six diverse biaryl and amide chemical series; CYP 3A4/5 inhibition screening. |
Why This Matters
For procurement decisions in lead optimization programs, the Cp-CF₃ motif offers a validated, quantifiable metabolic stability advantage over tert-butyl that translates from in vitro microsomal assays to in vivo pharmacokinetic outcomes, making this compound a strategically superior building block for candidates requiring low clearance and extended half-life.
- [1] Barnes-Seeman, D.; Jain, M.; Bell, L.; Ferreira, S.; Cohen, J.; Chen, X.-H.; Amin, J.; Snodgrass, B.; Hatsis, P. Metabolically Stable tert-Butyl Replacement. ACS Med. Chem. Lett. 2013, 4 (6), 514–516. Table 2 and Table 3. View Source
- [2] Chemical & Engineering News. Small-Ring Swap Makes t-Butyl Last. 2013, 91 (18). View Source
